22-Desmethyl-23-hydroxyazaspiracid is a member of the azaspiracid family, which consists of a group of lipophilic polyether marine biotoxins. These compounds have been implicated in azaspiracid shellfish poisoning, a condition that arises from the consumption of contaminated shellfish, particularly mussels. The discovery of azaspiracids dates back to 1995, when they were first identified as a novel class of marine toxins following incidents of human intoxication in Europe. The primary source of these toxins is the dinoflagellate Azadinium, which produces various analogs, including 22-desmethyl-23-hydroxyazaspiracid .
The primary source of 22-desmethyl-23-hydroxyazaspiracid is marine organisms, particularly filter-feeding bivalves such as mussels and oysters. These organisms accumulate the toxin through their diet, which includes phytoplankton that produce azaspiracids. The toxin's presence in shellfish has been linked to harmful algal blooms, making monitoring crucial for public health .
The synthesis of 22-desmethyl-23-hydroxyazaspiracid can be achieved through selective extraction and purification techniques from blue mussels. One effective method involves using boric acid gel for purification, which enhances the yield and purity of the compound.
The extraction process typically includes:
This method ensures that the compound is obtained in sufficient quantities for further analysis and research .
The molecular formula of 22-desmethyl-23-hydroxyazaspiracid is C₁₃H₁₉NO₄, with a molecular weight of approximately 243.3 g/mol. Its structure features a unique polyether backbone with hydroxyl groups at specific positions, contributing to its biological activity and toxicity.
Key structural features include:
Spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are commonly employed to elucidate its structure .
22-Desmethyl-23-hydroxyazaspiracid undergoes various chemical reactions typical of polyether compounds, including:
The stability of 22-desmethyl-23-hydroxyazaspiracid can be affected by environmental factors such as temperature and pH. Understanding these reactions is crucial for assessing its persistence in marine environments and its implications for food safety .
The mechanism by which 22-desmethyl-23-hydroxyazaspiracid exerts its toxic effects primarily involves disruption of cellular ion channels. Studies suggest that it may inhibit potassium ion channels, leading to cellular depolarization and subsequent neurotoxic effects.
Research indicates that concentrations required to observe significant inhibitory effects on ion channels are higher than those typically found in contaminated shellfish, suggesting a complex interaction with cellular targets . This mechanism may contribute to symptoms such as nausea, vomiting, and neurological disturbances observed in affected individuals.
Relevant data indicate that cooking does not significantly reduce the toxicity of azaspiracids in shellfish, necessitating careful monitoring and management practices .
22-desmethyl-23-hydroxyazaspiracid is primarily used in toxicological research to study marine biotoxins' effects on human health. Its role in understanding shellfish poisoning mechanisms has implications for public health policies regarding seafood consumption safety. Additionally, it serves as a model compound for developing analytical methods for detecting azaspiracids in marine environments .
The structural characterization of azaspiracids represents a landmark case study in the challenges of marine natural product elucidation. Azaspiracid-1 (AZA1) was first described in 1998 following its isolation from Irish blue mussels (Mytilus edulis) implicated in food poisoning outbreaks [4]. The initial proposal featured a unique tri-spiro assembly, cyclic amine (aza group), and carboxylic acid functionality. However, synthetic efforts in 2003 revealed inconsistencies: The laboratory-synthesized compound exhibited divergent chromatographic behavior and discordant NMR spectral data compared to the natural isolate [4] [8]. This discrepancy necessitated exhaustive reanalysis using advanced NMR techniques (including J-resolved, COSY, and ROESY experiments) and high-resolution mass spectrometry. By 2004, a revised structure was established, correcting the configuration of the C20–C21 bond and the orientation of the F-ring system [4]. This revision underscored the exceptional complexity of azaspiracids, where subtle stereochemical errors could propagate significant structural misinterpretations. The corrected framework became the reference for characterizing subsequent analogs, including 22-Desmethyl-23-hydroxyazaspiracid (AZA5), first isolated in 2000 and structurally validated through NMR and MS techniques [4] [8].
Table 1: Key Revisions in Azaspiracid Structural Assignments
Year | Structural Proposal | Analytical Methods | Critical Discrepancies |
---|---|---|---|
1998 | Initial AZA1 structure with misassigned spiro centers | NMR (1D/2D), MS | Synthetic material mismatch in [α]D and NMR chemical shifts |
2003 | Synthetic validation failure | Comparative NMR, LC-MS | C20–C21 bond configuration; F-ring orientation |
2004 | Revised AZA1 structure | J-resolved NMR, ROESY, HRMS | Corrected spiroketal linkages and stereochemistry |
22-Desmethyl-23-hydroxyazaspiracid (AZA5), with the molecular formula C₄₆H₆₉NO₁₃ (MW 844.04), is a hydroxylated analog of AZA3 (22-desmethylazaspiracid) [2] [4]. Its structure features two critical modifications:
Positional isomerism becomes evident when comparing AZA5 to its C3-hydroxylated counterpart, AZA4. While both share the C22 demethylation, their hydroxyl group placement alters fragmentation patterns during tandem mass spectrometry (MS/MS). AZA5 generates a diagnostic fragment ion at m/z 408 → 372 due to sequential water losses from the C23 hydroxy group. In contrast, AZA4 (hydroxylated at C3) produces distinct fragments at m/z 362 and 344 attributable to C1–C20 cleavage [4] [8]. This differentiation is critical for analytical detection in complex shellfish matrices, where multiple isomers coexist. Nuclear Overhauser Effect (NOE) correlations further confirmed the spatial proximity between H-23 and H-37 protons, cementing the C23 assignment for AZA5 [4].
Table 2: Differentiation of AZA5 from Key Positional Isomers
Analog | Molecular Formula | Modification Sites | Diagnostic MS/MS Fragments | Stereochemical Features |
---|---|---|---|---|
AZA3 | C₄₅H₆₇NO₁₂ | C22-desmethyl | m/z 348, 362, 448 | Unmodified D-ring |
AZA4 | C₄₅H₆₇NO₁₃ | C22-desmethyl, C3-OH | m/z 362, 344, 464 | Axial C3-OH orientation |
AZA5 | C₄₆H₆₉NO₁₃ | C22-desmethyl, C23-OH | m/z 408 → 372 (H₂O losses) | H-23/H-37 NOE correlation |
AZA5 originates from dinoflagellate progenitors (suspected Azadinium spp.), where its biosynthesis follows a polyketide synthase (PKS)-driven pathway [3] [5] [8]. Key steps include:
Dinoflagellate biosynthetic machinery faces unique constraints: massive genomes (1.5–250 pg/haploid), DNA base modifications (5-hydroxymethyluracil), and permanently condensed chromosomes [3]. These factors complicate genetic approaches like heterologous expression. Nevertheless, transcriptomic mining of Azadinium spinosum has identified modular PKS genes with hybrid trans-acyltransferase domains, corroborating the polyketide origin of AZAs [5] [8].
The azaspiracid family comprises 32+ analogs categorized by structural modifications relative to AZA1. AZA5 occupies a distinct niche within this chemical landscape:
Table 3: Classification of Major Azaspiracid Analogs by Structural Modifications
Modification Type | Representative Analogs | Shared Features with AZA5 | Distinguishing Features |
---|---|---|---|
Desmethylation | AZA3, AZA6, AZA25–AZA28 | C22-desmethyl (AZA3, AZA6) | AZA25–28 feature Δ²¹,²² unsaturation |
Hydroxylation | AZA4, AZA7–8, AZA13–16 | C23-OH (AZA8, AZA13–16) | AZA4/AZA7 hydroxylated at C3 |
Carboxylation | AZA17–AZA24 | None | Carboxy groups at C1 or C22 |
Methyl esters | AZA29–AZA32 | None | Artifacts from extraction |
AZA5 exemplifies the dynamic tailoring of azaspiracids in nature—a product of evolutionary pressure shaping dinoflagellate toxin arsenals. Its precise biosynthetic timing (whether as an intermediate, detoxification product, or ecological signaling molecule) remains an open question warranting targeted metabolomic studies in Azadinium cultures.
Concluding Remarks
22-Desmethyl-23-hydroxyazaspiracid (AZA5) epitomizes the structural and biosynthetic complexity inherent to marine polyether toxins. From its initial misidentification alongside AZA1 to its distinction from positional isomers via advanced spectrometry, this molecule illustrates the iterative nature of natural product elucidation. Its biosynthesis via dinoflagellate-specific PKS pathways—featuring enigmatic carbon deletions and regiospecific oxidations—highlights the untapped enzymatic repertoire of these organisms. Among azaspiracid analogs, AZA5 occupies a critical node, balancing lipophilicity and polarity through its C22/C23 modifications. Future work should prioritize heterologous expression of candidate PKS/P450 genes in model microbes (e.g., Aspergillus niger) to reconstitute AZA5’s biosynthetic steps, thereby illuminating this elusive marine toxin’s origin.
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